

A Technical Guide to N-Methylcanadium Iodide: A Protoberberine Alkaloid Derivative

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Compound of Interest		
Compound Name:	N-Methylcanadium iodide	
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This document provides a comprehensive technical overview of **N-Methylcanadium iodide**, a quaternary ammonium salt derived from the protoberberine alkaloid, canadine (also known as tetrahydroberberine). While this specific derivative is noted in chemical literature, it is primarily recognized as a synthetic and biosynthetic intermediate. Detailed pharmacological data on **N-Methylcanadium iodide** itself is limited; therefore, this guide contextualizes its properties within the broader, well-researched class of protoberberine alkaloids and its parent compound, canadine.

Introduction to Protoberberine Alkaloids and N-Methylcanadium Iodide

Protoberberine alkaloids are a large and structurally diverse class of isoquinoline alkaloids characterized by a tetracyclic ring system: the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton.[1] [2][3] These compounds are widely distributed in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2] Many, like berberine and palmatine, exhibit a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][4]

N-Methylcanadium iodide is the N-methylated quaternary iodide salt of (S)-canadine.[5] Canadine, or (S)-tetrahydroberberine, is a key protoberberine alkaloid that serves as the immediate metabolic precursor to berberine.[6] The N-methylation of canadine is a crucial



enzymatic step in the biosynthesis of other complex alkaloids, such as the anticancer agent noscapine.[7][8][9] As a quaternary ammonium salt, **N-Methylcanadium iodide** possesses a permanent positive charge, a feature it shares with bioactive alkaloids like berberine, which influences its chemical reactivity and potential biological interactions.[10]

Physicochemical and Toxicological Data

The fundamental properties of **N-Methylcanadium iodide** and the toxicological profile of its parent compound, canadine, are summarized below. It is critical to note that specific toxicity data for **N-Methylcanadium iodide** is not readily available in published literature.

Table 1: Physicochemical Properties of N-Methylcanadium lodide and Canadine

Property	N-Methylcanadium lodide	Canadine ((S)- Tetrahydroberberine)
Molecular Formula	C ₂₁ H ₂₄ INO ₄ [5]	C ₂₀ H ₂₁ NO ₄ [11][12]
Molecular Weight	481.3 g/mol [5]	339.4 g/mol [11]
CAS Number	100176-93-0[5]	522-97-4 (racemic), 5096-57-1 (I-Form)[11][12]
IUPAC Name	16,17-dimethoxy-13-methyl- 5,7-dioxa-13- azoniapentacyclo[11.8.0.0²,¹0.0 ⁴,8.0¹5,²0]henicosa- 2,4(8),9,15(20),16,18- hexaene;iodide[5]	5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine[12]

| Appearance | Solid[11] | Crystals[12] |

Table 2: Acute Toxicity of Canadine (Parent Compound)



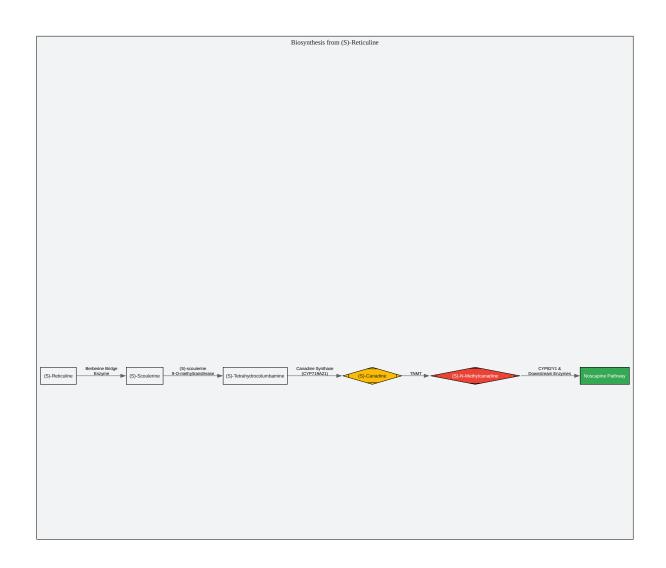
Organism	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Intravenous (i.v.)	100	[12]
Mouse	Subcutaneous (s.c.)	790	[12]

| Mouse | Oral | 940 |[12] |

Biosynthesis and Chemical Synthesis

N-Methylcanadium iodide sits at a critical branch point in alkaloid biosynthesis. Its formation begins with (S)-reticuline, which is converted in several steps to (S)-canadine. The enzyme Tetrahydroprotoberberine N-methyltransferase (TNMT) then catalyzes the N-methylation of (S)-canadine.[7] This product is a key intermediate in the pathway leading to phthalideisoquinoline alkaloids like noscapine.[7][9]





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Caption: Biosynthetic pathway from (S)-Reticuline to (S)-N-Methylcanadine.

The synthesis of **N-Methylcanadium iodide** is typically achieved through the direct methylation of canadine.



Protocol: Synthesis of N-Methylcanadium lodide from (S)-Canadine

- Principle: This procedure involves a standard S_n2 reaction where the nucleophilic nitrogen atom of the tertiary amine in canadine attacks the electrophilic methyl group of methyl iodide, forming a quaternary ammonium iodide salt.[5]
- Materials:
 - (S)-Canadine (tetrahydroberberine)
 - Methyl iodide (CH₃I)[5]
 - Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
 - Reaction vessel with magnetic stirrer
 - Inert atmosphere (Nitrogen or Argon)
 - Rotary evaporator
 - Filtration apparatus
- Procedure:
 - 1. Dissolve 1.0 equivalent of (S)-canadine in a minimal amount of anhydrous acetonitrile in a clean, dry reaction vessel under an inert atmosphere.
 - 2. Add 1.5 to 2.0 equivalents of methyl iodide to the solution at room temperature with continuous stirring.
 - 3. Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - 4. As the reaction proceeds, the **N-Methylcanadium iodide** product, being a salt, will precipitate out of the non-polar solvent.
 - 5. Upon completion, collect the precipitate by vacuum filtration.



- 6. Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
- 7. Dry the purified solid product under vacuum.
- Confirmation:
 - Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of a methyl group and the presence of the iodide counter-ion.

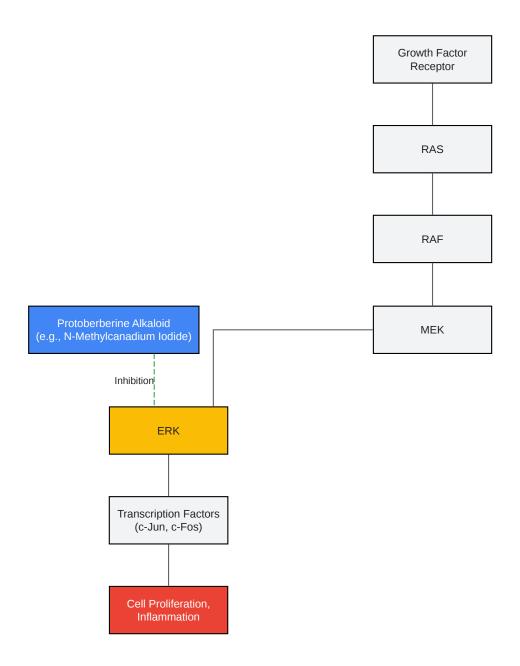
Biological Activity and Potential Mechanisms of Action

While commercial suppliers suggest **N-Methylcanadium iodide** has been investigated for antimicrobial and anticancer properties, there is a notable lack of peer-reviewed scientific literature detailing its specific biological activities or quantitative efficacy (e.g., IC₅₀ values).[5] [13] Therefore, its mechanism of action is inferred from the behavior of its parent compound and the broader class of protoberberine alkaloids.

The parent compound, (S)-canadine, has been reported to exhibit several in vitro effects, including the stimulation of myogenesis, inhibition of muscle protein degradation, antioxidant activity, and the blocking of K(ATP) and voltage-dependent calcium channels.[6]

Protoberberine alkaloids as a class are known to modulate key cellular signaling pathways.[4] [14] For example, they have shown therapeutic potential in preclinical studies by suppressing pro-inflammatory and oncogenic pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[14] The MAPK pathway is a critical signaling route that regulates cell proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers.





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Caption: Potential inhibition of the MAPK/ERK signaling pathway by protoberberines.



Representative Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of **N-Methylcanadium iodide**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine its half-maximal inhibitory concentration (IC₅₀).

Protocol: Determination of IC₅₀ via MTT Assay

- Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.
 NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Materials:
 - Human cancer cell line (e.g., HepG2, MCF-7)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - 96-well cell culture plates
 - N-Methylcanadium iodide stock solution (in DMSO or water)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
 - Multi-well spectrophotometer (plate reader)
- Procedure:
 - 1. Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
 - 2. Compound Treatment: Prepare serial dilutions of **N-Methylcanadium iodide** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound

Foundational & Exploratory

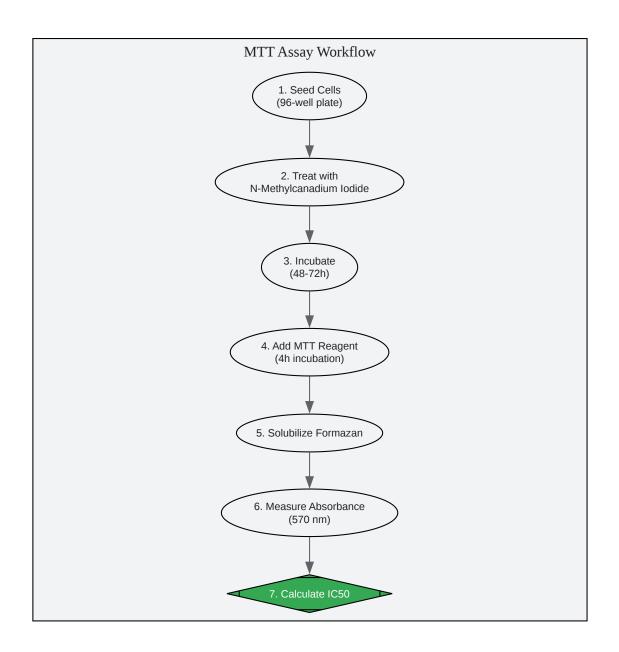




solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

- 3. Incubation: Incubate the plate for 48-72 hours.
- 4. MTT Addition: Add 10 μ L of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- 5. Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- 6. Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
- Data Analysis:
 - 1. Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - 2. Plot the percentage of viability against the logarithm of the compound concentration.
 - 3. Determine the IC₅₀ value using non-linear regression analysis.





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Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion and Future Directions



N-Methylcanadium iodide is a chemically well-defined quaternary derivative of the protoberberine alkaloid canadine. Its primary significance lies in its role as a biosynthetic intermediate in the formation of complex alkaloids like noscapine. While its structural similarity to bioactive quaternary protoberberine alkaloids such as berberine suggests potential pharmacological activity, there is a distinct lack of published, peer-reviewed data to substantiate these claims.

The provided protocols for its synthesis and for a representative biological assay offer a framework for future investigation. The key opportunity for researchers lies in the systematic evaluation of **N-Methylcanadium iodide**'s biological profile. Future studies should focus on:

- Quantitative Bioactivity Screening: Determining the IC₅₀ or MIC (Minimum Inhibitory Concentration) values against a panel of cancer cell lines and microbial strains.
- Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., MAPK, PI3K/Akt, AMPK) and its potential to interact with DNA or specific enzymes.
- Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

Such research is essential to move **N-Methylcanadium iodide** from a chemical curiosity to a compound with a well-understood and potentially valuable pharmacological profile.

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